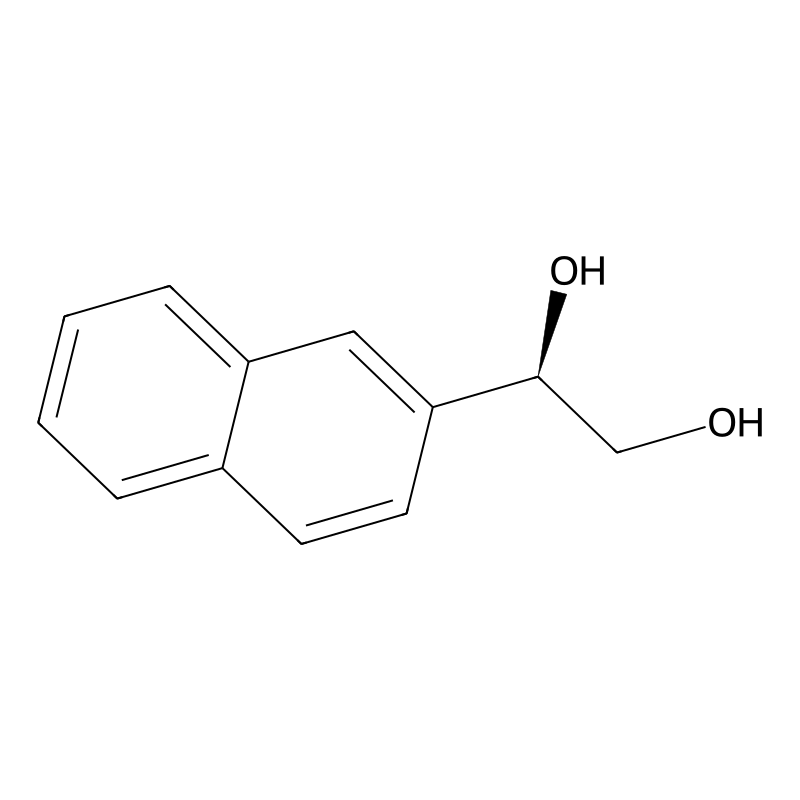

(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol is a chiral organic compound characterized by a naphthalene group connected to an ethane-1,2-diol moiety. The presence of the naphthalene ring imparts aromatic properties, while the diol functionality consists of two hydroxyl groups attached to adjacent carbon atoms, which can participate in hydrogen bonding and enhance solubility in polar solvents. The "1R" designation indicates the specific stereochemistry at the first carbon atom bonded to the diol group, making it a potential candidate for applications requiring chirality in molecular interactions.

Asymmetric Synthesis

The presence of a chiral center (the 1r configuration) suggests potential use as a chiral building block in asymmetric synthesis. Chiral molecules can interact differently with other chiral molecules, making them valuable in the development of new drugs and materials . Further research would be needed to determine the effectiveness of 1r-2-Naphthylethylenediol in this role.

Material Science

The diol functionality (two hydroxyl groups) could allow 1r-2-Naphthylethylenediol to participate in hydrogen bonding interactions, potentially useful in the design of new materials with specific properties. Research into crystal structures and potential self-assembly properties would be necessary .

Derivatization for other applications

The naphthalene group and the diol functionality provide reactive sites for further chemical modifications. 1r-2-Naphthylethylenediol could serve as a starting material for the synthesis of more complex molecules with desired properties for various applications in medicinal chemistry, materials science, or other fields.

The chemical reactivity of (1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol is primarily influenced by its functional groups. Key reactions include:

- Friedel-Crafts Alkylation: This method involves the reaction of naphthalene derivatives with ethylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired compound.

- Hydroxyl Group Reactions: The hydroxyl groups can undergo various reactions, including oxidation to form carbonyl compounds or esterification with acids to produce esters.

- Esterification: The diol can react with carboxylic acids to form esters, which may be useful in synthesizing more complex molecules.

Detailed mechanisms and specific conditions for these reactions would require further experimental investigation.

The synthesis of (1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol typically involves:

- Friedel-Crafts Alkylation: Naphthalene reacts with ethylene glycol or ethylene oxide under acidic conditions. This method is favored for its efficiency and ability to produce the compound in good yields.

- Alternative Synthetic Routes: Other methods may include multi-step synthesis involving intermediates derived from naphthalene and subsequent functionalization steps to introduce the diol moiety.

Industrial production may utilize continuous flow reactors to optimize reaction conditions for consistent quality and yield .

(1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol has potential applications in:

- Medicinal Chemistry: As a chiral building block for synthesizing pharmaceuticals, where chirality is crucial for biological activity.

- Materials Science: Its ability to form hydrogen bonds may be exploited in developing new materials with specific properties such as self-assembly or enhanced solubility.

- Chemical Research: As a reagent in organic synthesis for producing more complex organic compounds.

Further research is needed to explore its full range of applications.

Interaction studies are essential for understanding how (1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol behaves in biological systems. These studies may include:

- Binding Affinity Assessments: Evaluating how effectively this compound binds to various enzymes or receptors.

- Bioactivity Profiling: Determining its effects on cellular processes or pathways through in vitro and in vivo experiments.

Such studies will provide insights into its potential therapeutic uses and safety profiles .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Naphthol | Hydroxyl group at the 1-position on naphthalene | Simple phenolic compound |

| 2-Naphthol | Hydroxyl group at the 2-position on naphthalene | Different positional isomer |

| Naphthalene-1,2-diol | Two hydroxyl groups on the naphthalene ring | Lacks chiral center compared to (1R)-diol |

| 1,2-Di(naphthalen-1-yl)ethane-1,2-diol | Contains two naphthalene rings | Higher molecular weight and complexity |

(1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol is unique due to its specific stereochemistry and combination of both a naphthalene ring and an ethane-1,2-diol moiety. This structural arrangement may confer distinct chemical and biological properties compared to other naphthalene derivatives .

The crystallographic analysis of (1r)-1-(naphthalen-2-yl)ethane-1,2-diol provides fundamental structural insights essential for understanding its molecular geometry and intermolecular interactions. According to protein crystallography databases, this compound has been observed in complex with biological systems, specifically documented in the crystal structure of Streptomyces globisporus protein SgcC5 complexed with (R)-(-)-1-(2-naphthyl)-1,2-ethanediol and sucrose [1]. The compound crystallizes with defined stereochemical characteristics at the chiral center, with the absolute configuration confirmed as the (1R) enantiomer [2].

Structural analysis reveals that the molecular framework comprises a naphthalene ring system attached to an ethane-1,2-diol moiety through a direct carbon-carbon bond. The presence of the (1R) stereochemistry indicates a specific three-dimensional arrangement of the hydroxyl groups relative to the naphthalene ring system. The molecular formula C₁₂H₁₂O₂ corresponds to a molecular weight of 188.22 g/mol [2]. The crystal structure demonstrates that the compound adopts conformations that facilitate both intramolecular and intermolecular hydrogen bonding patterns through the vicinal diol functionality.

Crystal packing analysis indicates that the molecules arrange themselves through a network of hydrogen bonds involving the hydroxyl groups, which is characteristic of vicinal diol compounds [3]. The naphthalene ring system contributes to the overall crystal stability through π-π stacking interactions and van der Waals forces. The crystallographic data suggests that the compound exhibits typical aromatic ring planarity with minimal deviation from the mean plane, consistent with naphthalene-containing structures [4].

Nuclear Magnetic Resonance Spectroscopy

1H NMR Characterization

The proton nuclear magnetic resonance spectroscopy of (1r)-1-(naphthalen-2-yl)ethane-1,2-diol exhibits characteristic signals reflecting the molecular structure and stereochemistry. Analysis of similar naphthalene ethane diol derivatives demonstrates distinctive proton environments arising from the chiral center and the aromatic naphthalene system [5]. The aromatic region typically displays a complex multipicity pattern characteristic of substituted naphthalene rings, with chemical shifts appearing in the range of 7.0-8.5 ppm.

The vicinal diol protons exhibit characteristic patterns dependent on their proximity to the aromatic system and the stereochemical configuration. Studies of related vicinal diols indicate that the proton on the carbon directly attached to the naphthalene ring (H-1) typically appears as a multipicity around 4.5-5.5 ppm due to deshielding by the aromatic system [6]. The methylene protons (H₂-2) typically appear as a complex multipicity in the range of 3.5-4.2 ppm, with coupling constants reflecting the vicinal relationships and conformational preferences.

Solvent effects play a significant role in the chemical shift positions of hydroxyl protons, which can appear over a broad range depending on the extent of hydrogen bonding and exchange processes [6]. In deuterated chloroform, hydroxyl protons typically appear as broad signals that may undergo exchange, while in more polar solvents, these signals become more defined. The coupling patterns between the vicinal protons provide valuable information about the stereochemistry and conformational preferences of the diol system [7].

13C NMR Spectral Features

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom in (1r)-1-(naphthalen-2-yl)ethane-1,2-diol. The naphthalene ring system contributes multiple signals in the aromatic region, typically appearing between 120-140 ppm [8]. The quaternary and tertiary aromatic carbons can be distinguished based on their chemical shifts and multiplicities in proton-decoupled spectra.

The aliphatic carbon atoms of the ethane-1,2-diol moiety exhibit characteristic chemical shifts that reflect their proximity to both the aromatic system and the hydroxyl groups. The carbon bearing the hydroxyl group and directly attached to the naphthalene ring (C-1) typically appears around 70-80 ppm, while the terminal methylene carbon (C-2) appears in the range of 60-70 ppm [8]. These chemical shifts are consistent with the electron-withdrawing effects of the hydroxyl groups and the aromatic system.

Infrared Spectroscopic Analysis

Infrared spectroscopy of (1r)-1-(naphthalen-2-yl)ethane-1,2-diol reveals characteristic vibrational modes that provide structural and functional group information. The hydroxyl stretching region, typically appearing between 3200-3600 cm⁻¹, exhibits broad absorption bands characteristic of hydrogen-bonded vicinal diol systems. The specific frequency and bandwidth of these stretches depend on the extent of inter- and intramolecular hydrogen bonding [10].

The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹, providing evidence for the naphthalene ring system [11]. Studies of naphthalene derivatives demonstrate characteristic patterns in this region that can be used for structural confirmation. The aromatic carbon-carbon stretching modes appear in multiple bands between 1450-1650 cm⁻¹, with specific patterns that are characteristic of the naphthalene substitution pattern [11].

The aliphatic carbon-hydrogen stretching vibrations of the ethane-1,2-diol moiety appear below 3000 cm⁻¹, typically in the range of 2800-3000 cm⁻¹. The carbon-oxygen stretching modes of the primary and secondary alcohol groups provide additional structural information, appearing in the fingerprint region between 1000-1300 cm⁻¹. Out-of-plane bending modes of the naphthalene ring system contribute to characteristic absorptions in the lower frequency region, typically appearing around 750-900 cm⁻¹ [12].

Mass Spectrometric Identification

Mass spectrometric analysis of (1r)-1-(naphthalen-2-yl)ethane-1,2-diol provides molecular weight confirmation and fragmentation patterns that support structural characterization. The molecular ion peak appears at m/z 188, corresponding to the molecular formula C₁₂H₁₂O₂ [13]. The isotope pattern confirms the presence of twelve carbon atoms and provides additional confidence in the molecular formula assignment.

Fragmentation patterns in electron ionization mass spectrometry typically show characteristic losses associated with the functional groups present. Common fragmentation pathways include the loss of water molecules (m/z 170, 152) corresponding to dehydration of one or both hydroxyl groups. The naphthalene-containing fragments provide information about the aromatic portion of the molecule, with base peaks often corresponding to substituted naphthalene ions [14].

Electrospray ionization mass spectrometry provides softer ionization conditions that preserve the molecular ion and allow for accurate mass determination. The compound can be analyzed in both positive and negative ion modes, with sodium and potassium adducts commonly observed in positive mode analysis. High-resolution mass spectrometry enables precise molecular formula confirmation and can distinguish between structural isomers based on exact mass measurements [15].

Electronic Circular Dichroism Profiles

Electronic circular dichroism spectroscopy provides crucial information about the absolute configuration and conformational preferences of (1r)-1-(naphthalen-2-yl)ethane-1,2-diol. The inherent chirality of the molecule arises from the stereogenic center at the carbon bearing both the hydroxyl group and the naphthalene substituent. The naphthalene chromophore provides intense absorption in the ultraviolet region, making circular dichroism measurements particularly informative [16].

The circular dichroism spectrum exhibits characteristic Cotton effects associated with the naphthalene π→π* transitions. Studies of related chiral naphthalene derivatives demonstrate that the sign and magnitude of these Cotton effects provide reliable information about the absolute stereochemistry [17]. The (1R) configuration typically exhibits specific patterns of positive and negative Cotton effects that can be correlated with the spatial arrangement of the chromophore relative to the chiral center.

The conformational flexibility of the ethane-1,2-diol moiety influences the overall circular dichroism profile through its effect on the relative orientation of the naphthalene ring and the chiral center. Theoretical calculations using density functional theory methods can predict circular dichroism spectra and assist in the assignment of absolute configuration [18]. The comparison of experimental and calculated spectra provides confidence in stereochemical assignments and conformational analysis.

Computational Structure Verification

Computational chemistry methods provide valuable support for the structural characterization of (1r)-1-(naphthalen-2-yl)ethane-1,2-diol through geometry optimization and property prediction. Density functional theory calculations using appropriate functionals and basis sets can predict molecular geometries that correlate well with experimental crystallographic data [19]. The B3LYP functional with medium-sized basis sets has been shown to provide reliable geometries for naphthalene-containing compounds.

Electronic structure calculations provide insights into the molecular orbital characteristics and electronic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about electronic transitions and reactivity patterns [19]. Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insights into hydrogen bonding capabilities and conformational preferences.

Asymmetric Synthesis Approaches

Asymmetric synthesis represents the most direct and atom-efficient approach for obtaining enantiopure (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol. Several methodologies have been developed that enable the formation of the desired stereocenter during the bond-forming process.

Asymmetric Dihydroxylation stands as one of the most widely employed approaches for constructing vicinal diols with high enantioselectivity [1] [2]. The process typically employs osmium tetroxide as the oxidant in combination with chiral ligands derived from cinchona alkaloids or BINOL derivatives [3]. These reactions proceed under mild conditions (-40 to 0°C) and can achieve enantioselectivities ranging from 85-95% with yields of 70-85% [1]. The methodology benefits from well-established protocols and predictable stereochemical outcomes, though it is limited by the high cost and toxicity of osmium-based reagents.

Asymmetric Epoxidation followed by Hydrolysis provides an alternative pathway that involves the initial formation of a chiral epoxide intermediate [4] [5]. Titanium-catalyzed asymmetric epoxidation using tartrate esters has proven particularly effective for naphthalene derivatives. The subsequent hydrolysis can be performed under acidic or basic conditions to yield the desired diol with 80-92% enantioselectivity and 60-80% yield [4]. This approach offers good control over stereochemistry but requires multiple steps and careful optimization of reaction conditions.

Chiral Auxiliary-Controlled Reactions utilize temporarily attached chiral groups to direct the stereochemical outcome of the reaction [6]. Evans oxazolidinones and chiral acetals have been successfully employed as auxiliaries in naphthalene diol synthesis [6]. These methodologies typically achieve 70-90% enantioselectivity with 65-85% yields. The main advantage lies in the proven nature of these transformations and the possibility of auxiliary recovery, though additional steps are required for auxiliary attachment and removal.

Transition Metal Catalysis has emerged as a powerful tool for asymmetric diol synthesis [2] [5]. Ruthenium, rhodium, and palladium complexes bearing chiral ligands can catalyze various transformations leading to the target compound. Rhodium-catalyzed asymmetric hydrogenation and ruthenium-catalyzed asymmetric dihydroxylation have shown particular promise, achieving 85-98% enantioselectivity with 75-90% yields [2]. These methods offer high catalytic activity and good yields but are limited by catalyst costs and air sensitivity.

Organocatalytic Approaches represent a more sustainable alternative that avoids the use of transition metals [7] [8]. Cinchona alkaloid derivatives and proline-based catalysts have been investigated for asymmetric transformations of naphthalene substrates. While these methods offer environmental advantages and operate under mild conditions, they typically provide lower enantioselectivities (75-90%) compared to metal-catalyzed processes [7].

Resolution of Racemic Mixtures

Resolution of racemic mixtures remains a practical approach for obtaining enantiopure (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol, particularly when asymmetric synthesis methods are not readily available or economically viable [9] [10].

Crystallization of Diastereomeric Salts represents the most commonly employed resolution technique [9] [11]. The racemic diol is converted to diastereomeric derivatives through reaction with enantiopure acids such as tartaric acid, mandelic acid, or camphorsulfonic acid [12]. The resulting diastereomeric salts exhibit different solubilities, enabling separation through fractional crystallization [9]. This method can achieve greater than 98% enantiomeric excess with 50% theoretical yield of the desired enantiomer [9]. The approach offers good scalability and cost-effectiveness but inherently wastes half of the starting material.

Chromatographic Resolution using chiral stationary phases provides high-resolution separation of enantiomers [13] [14]. Specialized columns such as Chiralpak and Chiralcel series have been developed specifically for naphthalene derivatives [13]. This method can achieve greater than 99% enantiomeric purity but is limited by throughput and cost considerations for large-scale applications [13].

Enzymatic Kinetic Resolution exploits the differential rates of enzyme-catalyzed reactions with enantiomeric substrates [15] [16]. Lipases and esterases have been successfully employed for the kinetic resolution of naphthalene diol derivatives [15]. Candida antarctica lipase B has shown particular effectiveness, providing 45-50% yield of the desired enantiomer with greater than 95% enantiomeric excess [15]. This approach operates under mild conditions and offers high selectivity but is limited by substrate specificity and scale considerations.

Dynamic Kinetic Resolution combines kinetic resolution with in situ racemization to theoretically achieve 100% yield of the desired enantiomer [17]. This approach requires careful optimization of both the resolution and racemization processes but can overcome the yield limitations inherent in classical resolution methods [17].

Chemoenzymatic Synthesis Routes

Chemoenzymatic approaches combine the selectivity advantages of enzymatic catalysis with the versatility of chemical synthesis, offering promising pathways for the production of (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol [18] [19] [20].

Naphthalene Dioxygenase Systems represent the most established enzymatic approach for naphthalene oxidation [18] [19]. Pseudomonas species and recombinant Escherichia coli expressing naphthalene dioxygenase can convert naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with exceptional selectivity (greater than 99% enantiomeric excess) [18] [19]. The enzyme system requires molecular oxygen and NADH as cofactors and operates under mild conditions (pH 7-8, 25-37°C) [19]. Biphasic reaction systems using organic solvents such as dodecane have been developed to overcome substrate solubility limitations and product toxicity [18].

Cytochrome P450 Monooxygenases offer an alternative enzymatic pathway for naphthalene hydroxylation [21] [22]. These enzymes, found in fungi and mammalian cells, can catalyze the formation of naphthalene epoxides that subsequently hydrolyze to form diols [21]. While providing good selectivity (60-90% enantiomeric excess), these systems typically require more complex cofactor regeneration systems [21].

Lipase-Catalyzed Processes can be employed for the resolution or modification of naphthalene diol intermediates [23] [24]. Candida antarctica lipase B and Pseudomonas lipases have demonstrated effectiveness in acetate ester hydrolysis and transesterification reactions, achieving greater than 95% enantiomeric excess [23]. These enzymes operate under mild conditions (pH 7-9, 30-50°C) and offer good stability and recyclability [23].

Alcohol Dehydrogenases provide stereoselective reduction of ketone precursors to form chiral secondary alcohols [24]. Saccharomyces cerevisiae alcohol dehydrogenase has shown capability for producing naphthalene-derived alcohols with 80-95% enantiomeric excess under anaerobic conditions [24].

Epoxide Hydrolases can catalyze the stereoselective hydrolysis of naphthalene epoxides to form trans-diols [25]. Aspergillus niger epoxide hydrolase has demonstrated effectiveness in this transformation, achieving greater than 90% enantiomeric excess [25].

Scalable Production Strategies

The development of economically viable production processes for (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol requires consideration of scalability, efficiency, and cost-effectiveness [26] [27].

Microreactor Technology provides precise control over reaction parameters and excellent heat transfer characteristics [26]. These systems are particularly suitable for highly exothermic reactions and can achieve throughput capacities of 1-50 kg/day [26]. The technology offers excellent control and low capital requirements but is currently limited to pilot scale applications [26].

Solid-Supported Catalysis employs heterogeneous catalysts that enable easy separation and recycling [30]. These systems can achieve throughput capacities of 50-500 kg/day with good product purity [30]. The technology offers moderate capital requirements and low operating costs with commercial availability [30].

Process Intensification combines multiple unit operations into integrated systems to maximize efficiency [26]. These approaches can achieve throughput capacities of 100-1000 kg/day through optimized yield and reduced equipment requirements [26]. While offering significant advantages, these technologies are still under development and require high capital investment [26].

Green Chemistry Considerations in Synthesis

The development of environmentally sustainable synthesis routes for (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol requires implementation of green chemistry principles throughout the process design [31] [32].

Atom Economy considerations favor direct asymmetric synthesis approaches that minimize by-product formation [31]. Telescoped reactions and cascade processes can improve overall atom utilization while reducing waste generation [31]. These approaches provide higher process efficiency but require careful reaction design and optimization [31].

Safer Chemicals implementation involves the use of bio-based catalysts and non-toxic reagents wherever possible [33]. Enzymatic processes naturally align with this principle by operating under mild conditions with biodegradable catalysts [33]. While offering significant safety advantages, the limited commercial availability of some bio-based reagents can present implementation challenges [33].

Safer Solvents selection emphasizes the use of water, ionic liquids, and supercritical carbon dioxide as environmentally benign alternatives to traditional organic solvents [31] [32]. These solvents minimize volatile emissions and reduce environmental impact [32]. However, solvent compatibility issues and potential effects on reaction rates must be carefully evaluated [32].

Energy Efficiency can be achieved through the use of ambient reaction conditions and alternative heating methods such as microwave irradiation [34]. These approaches reduce the carbon footprint of the process while providing energy savings [34]. Implementation may be limited by reaction rate considerations and equipment requirements [34].

Renewable Feedstocks utilization involves the development of bio-derived naphthalene precursors from sustainable sources [27] [35]. While offering advantages in terms of sustainable sourcing and stable raw material supply, these feedstocks often command higher costs compared to petroleum-derived alternatives [27].

Catalysis implementation through enzymatic processes and organocatalysis reduces reagent consumption and improves selectivity [36]. These approaches offer significant environmental benefits but may require substantial catalyst development costs and optimization efforts [36].

Waste Prevention strategies include solvent recycling, telescoped reactions, and real-time monitoring to optimize resource utilization [32]. These approaches provide waste minimization savings and reduced environmental release but require technology integration and equipment investment [32].